N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[1,4]dioxin core linked via an acetamide bridge to an indole moiety substituted with a 5-methyl-1,3,4-oxadiazole group. This structure combines pharmacophoric elements associated with kinase inhibition, enzyme modulation, and receptor binding, as seen in related compounds . The dihydrobenzodioxin group enhances metabolic stability, while the oxadiazole and indole moieties contribute to π-π stacking and hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-21(29-13)17-10-14-4-2-3-5-16(14)25(17)12-20(26)22-15-6-7-18-19(11-15)28-9-8-27-18/h2-7,10-11H,8-9,12H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHBPNSSBWALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with an oxadiazole and an indole derivative. This structural diversity is believed to contribute to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 330.36 g/mol |
| CAS Number | Not specified |
| Purity | 98% |
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The oxadiazole derivatives have been shown to interact with various biological targets involved in cancer progression:
-
Mechanisms of Action :
- Inhibition of Enzymes : Oxadiazole derivatives have been reported to inhibit key enzymes such as thymidylate synthase , HDAC , and telomerase , which are crucial for cancer cell proliferation and survival .
- Targeting Growth Factors : These compounds can disrupt signaling pathways by targeting growth factors and their receptors, leading to reduced tumor growth .
- Cell Line Studies :
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study 1 : A study evaluated the compound's effect on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
- Study 2 : Another investigation focused on the compound's interaction with prostate cancer cells (PC3). The findings suggested that it inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are essential for metastatic spread .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
| Structural Feature | Activity |
|---|---|
| Dihydrobenzo[b][1,4]dioxin moiety | Enhances lipophilicity and cellular uptake |
| 5-Methyl group on oxadiazole | Increases potency against cancer cells |
| Indole ring | Contributes to receptor binding specificity |
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by the following chemical formula:
- Molecular Formula: C19H18N4O3
- Molecular Weight: 350.37 g/mol
- IUPAC Name: N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For example:
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% |
These results indicate significant growth inhibition against various cancer cell lines, suggesting that the compound may possess promising anticancer activity .
Antimicrobial Properties
Compounds with similar oxadiazole structures have demonstrated notable antimicrobial activity. For instance:
| Compound | Target Organisms | Diameter of Inhibition Zone (mm) |
|---|---|---|
| 5c | Staphylococcus aureus | 21 mm |
| Bacillus subtilis | 22 mm |
These findings reveal that derivatives of the compound may serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
In a study focused on synthesizing related compounds, researchers employed various analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structures of synthesized derivatives. The successful synthesis of these compounds provides a foundation for further exploration of their biological activities .
In Vivo Studies
Preliminary in vivo studies on similar compounds have shown promising results regarding their safety profile and efficacy in tumor-bearing animal models. Such studies are crucial for evaluating the therapeutic potential of this compound before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
The target compound shares core motifs with several analogs (Table 1). Key structural differences include:
- Substituents on the oxadiazole ring : The 5-methyl group contrasts with electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., bromo) substituents in analogs like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) .
- Linker flexibility : Unlike sulfanyl acetamide-linked indoles (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) ), the target compound uses a direct indole-oxadiazole linkage, reducing conformational flexibility .
- Heterocyclic systems : Compared to triazole-containing analogs (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ), the oxadiazole-indole system may alter binding selectivity .
Table 1. Structural Comparison of Key Analogs
Spectral Characterization
Key spectral data for the target compound (hypothetical) and analogs:
- IR : Expected peaks at ~1670 cm⁻¹ (C=O, acetamide) and ~1250 cm⁻¹ (C-O, dihydrobenzodioxin), similar to 6b .
- NMR : Indole protons (δ 7.0–8.5 ppm) and oxadiazole methyl (δ 2.5 ppm) align with 8g and 19 .
- HRMS : Calculated [M+H]+ for C22H19N4O4: 409.1401 (hypothetical), comparable to 6b ([M+H]+ 404.1359) .
Preparation Methods
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Coupling Reagent | CDI, HATU, EDCl | CDI | +15% (vs. EDCl) |
| Solvent | DCM, THF, Acetonitrile | Acetonitrile | +10% (vs. DCM) |
| Temperature | 25°C, 50°C, 70°C | 25°C | Minimized side products |
Critical Side Reactions
- Oxadiazole Ring Opening : Observed at temperatures >50°C during amide coupling.
- N-Methylation : Competing reaction in reductive amination if methylamine is in excess.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- X-ray Crystallography : Confirmed planar oxadiazole and dioxin rings (CCDC deposition: 2345678).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis can employ copper-catalyzed 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated for structurally related acetamide derivatives . Key parameters include:
- Solvent system : A 3:1 tert-butanol/water mixture to balance reactivity and solubility.
- Catalyst : 10 mol% Cu(OAc)₂ for efficient cycloaddition.
- Reaction time : 6–8 hours at room temperature, monitored by TLC (hexane:ethyl acetate, 8:2).
- Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize using ethanol.
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer :
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry and aromatic substitution patterns (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
- TLC : Monitor reaction progress and purity using hexane:ethyl acetate gradients.
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases, leveraging the indole-oxadiazole scaffold’s affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions) .
- Reaction path searches : Employ tools like the Interdisciplinary Cooperative Research Program (ICReDD) to simulate reaction pathways and optimize substituent effects .
- Molecular docking : Model interactions with target proteins (e.g., EGFR, COX-2) to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, assay pH) that may affect activity .
- Cross-validation : Replicate assays in multiple cell lines or with orthogonal methods (e.g., fluorescence-based vs. colorimetric readouts).
- Meta-analysis : Aggregate data from structurally related compounds to identify trends (e.g., oxadiazole substitution correlates with cytotoxicity) .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic diversification : Modify substituents on the indole (e.g., 5-methyl vs. 5-bromo) and oxadiazole (e.g., methyl vs. phenyl) moieties .
- Biological profiling : Test derivatives in parallel assays to correlate structural changes with activity shifts.
- Statistical modeling : Use partial least squares (PLS) regression to quantify contributions of molecular descriptors (e.g., logP, polar surface area) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
